E,E-2,13-Octadecadien-1-ol acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

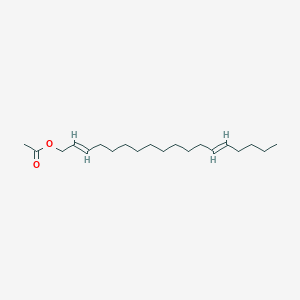

E,E-2,13-Octadecadien-1-ol acetate: is an organic compound with the molecular formula C20H36O2 . It is a derivative of octadecadienol, where the hydroxyl group is esterified with acetic acid. This compound is characterized by the presence of two double bonds located at the 2nd and 13th positions of the carbon chain, both in the E (trans) configuration .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of E,E-2,13-Octadecadien-1-ol acetate typically involves the esterification of E,E-2,13-Octadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of solid acid catalysts can also be employed to facilitate the esterification process .

化学反应分析

Types of Reactions: E,E-2,13-Octadecadien-1-ol acetate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The acetate group can be hydrolyzed to regenerate the parent alcohol

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products:

Epoxides and diols: from oxidation reactions.

Saturated alcohols: from reduction reactions.

E,E-2,13-Octadecadien-1-ol: from hydrolysis

科学研究应用

Agricultural Applications

1. Pheromone Production

One of the primary applications of E,E-2,13-octadecadien-1-ol acetate is in the production of synthetic pheromones used for pest control. It acts as a mating disruptor for various lepidopteran pests, including the Western Poplar Clearwing Moth (Paranthrene robiniae). The use of this compound helps to reduce pest populations by interfering with their mating behaviors, thus minimizing crop damage .

Case Study: CheckMate WPCM Pheromone

The CheckMate WPCM pheromone formulation contains this compound as an active ingredient. Field trials conducted in Washington and Oregon demonstrated its effectiveness in disrupting the mating cycle of target pests over thousands of acres. The application methods included traps and sprayable formulations, which were shown to be effective without posing significant risks to non-target organisms or human health .

2. Insect Attractant

This compound is also utilized as an attractant in traps for various orchard pests. For instance, it has been noted for its effectiveness against the Leopard Moth (Zeuzera pyrina) and other agricultural pests . The compound's volatility and specific olfactory cues make it suitable for integration into pest management strategies.

Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pest Control | Used as a synthetic pheromone to disrupt mating cycles of lepidopteran pests | CheckMate WPCM pheromone formulation |

| Insect Attractant | Effective in attracting orchard pests for monitoring and control | Traps for Leopard Moth |

| Therapeutic Potential | Investigated for anticancer properties based on structural similarities with other compounds | Research on fatty acid derivatives |

作用机制

The mechanism of action of E,E-2,13-Octadecadien-1-ol acetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and leading to various biological effects .

相似化合物的比较

- E,Z-2,13-Octadecadien-1-ol acetate

- Z,E-2,13-Octadecadien-1-ol acetate

- Z,Z-2,13-Octadecadien-1-ol acetate

Comparison: E,E-2,13-Octadecadien-1-ol acetate is unique due to its double bonds being in the E (trans) configuration, which can influence its physical properties and reactivity. In contrast, the Z (cis) isomers may have different boiling points, solubility, and biological activities .

生物活性

E,E-2,13-Octadecadien-1-ol acetate (CAS Number: 86252-65-5) is an organic compound characterized by its molecular formula C20H36O2. It is a derivative of octadecadienol, where the hydroxyl group is esterified with acetic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

This compound features two double bonds at the 2nd and 13th positions of the carbon chain, both in the E (trans) configuration. This structural characteristic influences its physical properties and biological reactivity compared to its geometric isomers.

| Property | Value |

|---|---|

| Molecular Formula | C20H36O2 |

| Molecular Weight | 316.51 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various fatty acids and their derivatives, this compound demonstrated effectiveness against a range of bacterial strains, suggesting its potential application in developing natural preservatives or therapeutic agents against infections.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, such as the DPPH radical scavenging assay. Results show that this compound effectively scavenges free radicals, indicating its potential role in preventing oxidative stress-related diseases. The IC50 value for radical scavenging activity was found to be comparable to known antioxidants .

The mechanism through which this compound exerts its biological effects involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may modulate enzyme activities, leading to various biological outcomes.

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL. This suggests that the compound could be a candidate for developing new antimicrobial agents.

Study on Antioxidant Effects

A study conducted on human cell lines treated with this compound showed a marked decrease in reactive oxygen species (ROS) levels. The treatment led to enhanced cell viability and reduced apoptosis rates compared to untreated controls. These findings support the compound's potential use in therapeutic applications aimed at combating oxidative stress .

Comparison with Similar Compounds

This compound can be compared with other geometrical isomers such as E,Z and Z,Z forms of octadecadienol acetates. The differences in configuration significantly affect their biological activities:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| E,Z-2,13-Octadecadien-1-ol acetate | Moderate | Moderate |

| Z,Z-2,13-Octadecadien-1-ol acetate | Low | Low |

属性

CAS 编号 |

86252-65-5 |

|---|---|

分子式 |

C20H36O2 |

分子量 |

308.5 g/mol |

IUPAC 名称 |

[(2Z,13Z)-octadeca-2,13-dienyl] acetate |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17- |

InChI 键 |

NWRSOYAGXTXEMK-BIGDMAPISA-N |

SMILES |

CCCCC=CCCCCCCCCCC=CCOC(=O)C |

手性 SMILES |

CCCC/C=C\CCCCCCCCC/C=C\COC(=O)C |

规范 SMILES |

CCCCC=CCCCCCCCCCC=CCOC(=O)C |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

(Z,Z)-2,13-Octadecadien-1-ol Acetate; (Z,Z)-2,13-Octadecadien-1-ol Acetate; (2Z,13Z)-2,13-Octadecadien-1-ol Acetate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。